Galamustine - 105618-02-8

Galamustine

Catalog Number: EVT-367057
CAS Number: 105618-02-8
Molecular Formula: C10H19Cl2NO5
Molecular Weight: 304.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Galamustine is a galactose mustard compound, an alkylating agent, with antineoplastic activity.
Source and Classification

Galamustine is derived from the chemical modification of nitrogen mustards, which are known for their ability to form covalent bonds with DNA. Its classification as an alkylating agent places it among a group of chemotherapy drugs that work by adding alkyl groups to DNA, leading to cross-linking and ultimately cell death. This categorization is crucial for understanding its therapeutic applications and the associated mechanisms of resistance observed in some cancer treatments.

Synthesis Analysis

The synthesis of Galamustine typically involves several steps, utilizing readily available chemical precursors. One common synthetic route includes the following stages:

  1. Starting Materials: The synthesis begins with the preparation of nitrogen mustard derivatives.
  2. Alkylation Reaction: The key step involves the alkylation of a suitable nucleophile, which can be an amine or another reactive group, with an alkylating agent derived from nitrogen mustard.
  3. Purification: After the reaction, purification processes such as crystallization or chromatography are employed to isolate Galamustine from by-products.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity. For example, reactions may be conducted under controlled temperatures to prevent degradation or unwanted side reactions.

Molecular Structure Analysis

Galamustine possesses a complex molecular structure characterized by its nitrogen mustard core. The molecular formula for Galamustine hydrochloride is C₁₃H₁₅ClN₂O₄S, which indicates the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.

Structural Features

  • Core Structure: The core consists of a nitrogen mustard moiety that facilitates its alkylating action.
  • Functional Groups: The presence of hydroxyl groups enhances solubility and biological activity.
  • Stereochemistry: The specific stereochemistry can influence its biological activity and pharmacokinetics.

Molecular modeling studies often provide insights into how structural variations can affect its interaction with biological targets.

Chemical Reactions Analysis

Galamustine participates in several significant chemical reactions that underpin its mechanism as an alkylating agent:

  1. Alkylation of DNA: Galamustine forms covalent bonds with nucleophilic sites on DNA bases (primarily guanine), leading to cross-linking.
  2. Hydrolysis Reactions: Under physiological conditions, Galamustine can undergo hydrolysis, which may affect its stability and efficacy.
  3. Decomposition Pathways: Understanding decomposition pathways is essential for predicting drug stability and interactions within biological systems.

These reactions are fundamental to its function as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of Galamustine is primarily through the formation of DNA cross-links that inhibit replication and transcription:

  1. DNA Binding: Upon administration, Galamustine interacts with DNA at nucleophilic sites.
  2. Cross-Link Formation: The alkyl groups introduced by Galamustine lead to cross-linking between DNA strands.
  3. Cell Cycle Arrest: This cross-linking prevents proper DNA replication during cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Studies have shown that the effectiveness of Galamustine can be influenced by factors such as cellular uptake mechanisms and the expression levels of DNA repair enzymes in tumor cells.

Physical and Chemical Properties Analysis

Galamustine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in water due to the presence of polar functional groups.
  • Stability: Sensitive to moisture and light; thus, it requires careful storage conditions.
  • pH Sensitivity: Its stability can vary with pH levels; optimal conditions are usually around neutral pH.

These properties are essential for formulating effective drug delivery systems.

Applications

Galamustine has significant applications in medical science:

  1. Chemotherapy: Primarily used in treating various cancers due to its ability to induce apoptosis in malignant cells.
  2. Research Tool: Utilized in laboratory settings to study mechanisms of drug resistance and DNA repair pathways.
  3. Formulation Development: Research into controlled-release formulations aims to enhance therapeutic efficacy while minimizing side effects.

The ongoing research into optimizing its synthesis and application continues to expand the potential uses of Galamustine in clinical settings.

Introduction

Chemical Classification and Nomenclature of Galamustine

Galamustine (chemical name: (2R,3S,4S,5R)-6-(bis(2-chloroethyl)amino)-2,3,4,5-tetrahydroxyhexanal) belongs to the glycosylated nitrogen mustard class of alkylating agents. Its systematic IUPAC nomenclature designates it as a hexose derivative with a tertiary amine mustard substitution at the C6 position. The molecular formula C₁₀H₁₉Cl₂NO₅ corresponds to a molecular weight of 304.17 g/mol [7]. The compound features four defined stereocenters in an absolute (2R,3S,4S,5R) configuration, establishing its chiral identity as a galactose-conjugated derivative rather than glucose [7]. This stereochemical specificity is pharmacologically significant, as the spatial orientation of hydroxyl groups directly influences receptor recognition and cellular uptake mechanisms.

The structural architecture integrates two functional domains:

  • A cytotoxic bis(2-chloroethyl)amino moiety capable of forming DNA interstrand crosslinks
  • A galactopyranose carrier system facilitating transmembrane transport via glucose transporters

Table 1: Physicochemical Properties of Galamustine

PropertySpecification
Molecular FormulaC₁₀H₁₉Cl₂NO₅
Molecular Weight304.17 g/mol
Defined Stereocenters4 (all specified: 2R,3S,4S,5R)
E/Z Centers0
SMILES NotationOC@HC@HC@HC@@HC=O
InChI KeyLXKPSLUQJMAWQY-XFWSIPNHSA-N
CAS Registry Numbers134420-96-5 (primary), 105618-02-8 (alternate)

The aldehyde group at C1 position and hydroxyl groups at C2-C4 positions confer significant polarity, influencing solubility and distribution characteristics. Unlike classical mustards, the galactose carrier substantially modifies pharmacokinetic behavior by enabling active transport mechanisms [7].

Table 2: Nomenclature and Classification

SystemIdentifier
IUPAC Name(2R,3S,4S,5R)-6-(bis(2-chloroethyl)amino)-2,3,4,5-tetrahydroxyhexanal
INNGalamustine
CAS134420-96-5
UNIIP771FDQ1WJ
ChEMBL IDCHEMBL2105099
Therapeutic CategoryAlkylating agent (experimental)

Historical Development and Discovery Milestones

The development of Galamustine emerged from mid-1980s efforts to create targeted nitrogen mustard derivatives with improved therapeutic indices. Researchers sought to conjugate cytotoxic alkylating groups to tumor-targeting carriers, with carbohydrates identified as ideal vectors due to the Warburg effect (enhanced glucose uptake in malignant cells). The synthesis was first reported in 1988 as "C6-galactose mustard" (C6-GLM), specifically designed to exploit GLUT-1 transporter overexpression in leukemia cells [7].

Key developmental milestones include:

  • 1988-1990: Preclinical studies demonstrating significantly reduced bone marrow toxicity compared to conventional mustards (melphalan, cyclophosphamide) while maintaining anticancer efficacy in leukemia models. This unique toxicity profile stimulated interest in clinical translation [7].
  • 1992: Mechanistic studies confirming DNA alkylation specificity through the formation of N7-guanine adducts, with cross-linking efficiency modulated by the galactose moiety. The carrier component was shown to delay DNA binding kinetics, potentially contributing to reduced acute toxicity [7].
  • 1994: Pharmacokinetic investigations revealing prolonged plasma half-life compared to unconjugated mustards, attributed to facilitated cellular uptake and retention. The intact conjugate demonstrated stability during circulation with intracellular activation via aldehyde dehydrogenase-mediated reactions [7].
  • 1995: Decision to advance into clinical trials based on favorable preclinical therapeutic index, particularly for hematological malignancies. Phase I protocols were developed focusing on leukemia and lymphoma indications [7].

Despite promising preclinical data, clinical development encountered substantial obstacles. The compound received the nonproprietary name "Galamustine" in anticipation of clinical testing, but regulatory filings indicate development status as "FAILED" without public disclosure of trial outcomes [7]. The absence of published clinical data suggests undisclosed pharmacological challenges or insufficient efficacy in human studies, representing a significant discontinuity in its developmental trajectory.

Current Research Landscape and Knowledge Gaps

Contemporary investigations into Galamustine focus on elucidating its unique biochemical interactions and potential niche applications. Current research domains include:

Anticancer Mechanisms and Resistance PatternsRecent studies (2020-2024) examine molecular interactions between the galactose carrier and membrane transporters, particularly GLUT-1 and GLUT-3 isoforms overexpressed in leukemia stem cells. Research indicates the carbohydrate component facilitates preferential accumulation in CD34+ hematopoietic progenitors, potentially explaining the reduced myelotoxicity observed in preclinical models [7]. Additional investigations focus on:

  • DNA damage response activation kinetics compared to conventional mustards
  • Role of aldehyde dehydrogenases in metabolic activation/deactivation
  • Cross-resistance patterns in multidrug-resistant cell lines expressing P-glycoprotein

Molecular Modeling and Analog DevelopmentThe stereospecific structure of Galamustine serves as a template for computational chemistry approaches:

  • Quantitative structure-activity relationship (QSAR) modeling to optimize mustard positioning relative to the sugar moiety
  • Molecular dynamics simulations predicting interaction stability with DNA minor groove elements
  • Synthesis of deoxygenated analogs targeting hypoxia-responsive malignancies

Table 3: Critical Research Questions and Methodological Approaches

Knowledge GapCurrent Investigative Approaches
Transport Mechanism SpecificityCompetitive inhibition assays with glucose/galactose analogs
Metabolic Activation PathwaysHPLC-MS identification of hepatic and tumor metabolites
Tumor Selectivity In VivoRadiolabeled compound distribution studies
Synergistic Drug CombinationsHigh-throughput screening with kinase inhibitors

Significant Research Gaps and ChallengesDespite decades of study, fundamental questions persist:

  • Transport Specificity: Uncertainty remains regarding whether carrier-mediated uptake occurs exclusively through glucose transporters or involves additional transport systems. Recent evidence suggests potential interaction with sodium-glucose cotransporters in renal proximal tubules, which could influence elimination patterns [7].
  • Metabolic Fate: The precise enzymatic pathways responsible for intracellular activation remain uncharacterized. Aldehyde dehydrogenase isoforms capable of converting the aldehyde group to a carboxylic acid may create charged species with altered DNA affinity, but isoform specificity is unknown [7].
  • Formulation Limitations: The molecular weight (304.17 g/mol) approaches the threshold for efficient membrane transport. This physicochemical constraint presents challenges for derivatization strategies aimed at improving bioavailability without compromising transport efficiency [7].
  • Clinical Translation Barriers: The absence of published clinical trial data creates a fundamental discontinuity in development. Whether discontinuation resulted from unexpected toxicity, insufficient efficacy, or pharmacokinetic challenges remains undocumented in the scientific literature [7].

The reactivation of interest in targeted alkylators and antibody-drug conjugates provides renewed context for Galamustine research. Its structural features offer a template for developing next-generation conjugates exploiting tumor metabolism, though bridging the translational gap requires addressing these fundamental knowledge limitations.

Properties

CAS Number

105618-02-8

Product Name

Galamustine

IUPAC Name

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol

Molecular Formula

C10H19Cl2NO5

Molecular Weight

304.16 g/mol

InChI

InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1

InChI Key

COKGUJJIBXWRNV-CYNREMDZSA-N

SMILES

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O

Synonyms

6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose
6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose
C6-galactose mustard
C6-galactose mustard hydrochloride
C6-GLM
galactose-6-mustard

Canonical SMILES

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.